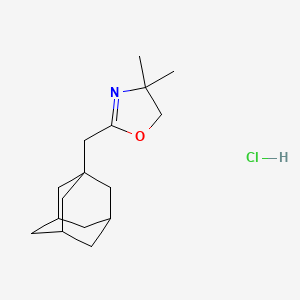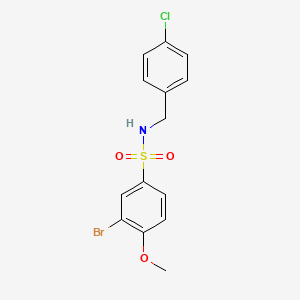![molecular formula C19H20N6O B5219659 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5219659.png)
3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine, commonly known as MPBD, is a chemical compound that has gained significant attention in the field of scientific research. MPBD is a heterocyclic compound that belongs to the pyridazine family. It has a molecular formula of C23H23N7O, and its molecular weight is 421.48 g/mol. MPBD has been studied for its potential application in the treatment of various diseases due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of MPBD is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. MPBD has also been shown to modulate the activity of certain neurotransmitters and receptors in the brain, which may contribute to its potential therapeutic effects in neurodegenerative disorders.
Biochemical and Physiological Effects
MPBD has been shown to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and modulate the activity of certain neurotransmitters and receptors in the brain. MPBD has also been shown to have anti-inflammatory and analgesic effects, which may contribute to its potential therapeutic effects in pain and inflammation.
Advantages and Limitations for Lab Experiments
MPBD has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent pharmacological effects in vitro. However, MPBD has several limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, MPBD has not yet been extensively studied in vivo, which limits our understanding of its potential therapeutic effects in animal models.
Future Directions
There are several potential future directions for research on MPBD. One area of research could focus on the development of more efficient and cost-effective synthesis methods for MPBD. Another area of research could focus on the optimization of MPBD for use in animal models, with the ultimate goal of developing a potential therapeutic agent for the treatment of cancer and neurodegenerative disorders. Finally, future research could focus on the identification of the specific enzymes and proteins that are targeted by MPBD, which could help to elucidate its mechanism of action and potential therapeutic effects.
Synthesis Methods
The synthesis of MPBD involves several chemical reactions. The first step involves the reaction of 4-methylbenzoyl chloride with piperazine to form 4-(4-methylbenzoyl)-1-piperazine. The second step involves the reaction of 4-(4-methylbenzoyl)-1-piperazine with 6-chloropyridazine to form 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-chloropyridazine. Finally, the third step involves the reaction of 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-chloropyridazine with sodium azide and copper (I) iodide to form 3-[4-(4-methylbenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine.
Scientific Research Applications
MPBD has been extensively studied for its potential application in the treatment of various diseases. It has been shown to have potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MPBD has also been studied for its potential application in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, MPBD has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
properties
IUPAC Name |
(4-methylphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O/c1-15-3-5-16(6-4-15)19(26)24-13-11-23(12-14-24)17-7-8-18(22-21-17)25-10-2-9-20-25/h2-10H,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZADSXBVNGYOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(p-tolyl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-amino-2-[(2-chlorobenzyl)thio]-5-pyrimidinecarboxylate](/img/structure/B5219608.png)
![(1,3-benzodioxol-5-ylmethylene){2-[(2,4-dinitro-5-{[4-(octyloxy)phenyl]amino}phenyl)amino]phenyl}amine](/img/structure/B5219632.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5219643.png)
![2-fluoro-N-({[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5219644.png)
![5-[(3,4-dichlorobenzoyl)amino]isophthalamide](/img/structure/B5219651.png)

![N-[2-(3-chlorophenyl)ethyl]-1-(2-phenylethyl)-4-piperidinamine](/img/structure/B5219656.png)

![2-{[5-acetyl-3-cyano-4-(2-furyl)-6-methyl-1,4-dihydro-2-pyridinyl]thio}acetamide](/img/structure/B5219666.png)
![5-imino-6-{4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5219674.png)
![N-[1-{[(4-hydroxyphenyl)amino]carbonyl}-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5219679.png)
![ethyl 2-{[5-(4-bromophenyl)-2-furoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5219683.png)